Home > Products > Screening Compounds P3872 > 3'-Azido-2',3'-dideoxyguanosine
3'-Azido-2',3'-dideoxyguanosine - 66323-46-4

3'-Azido-2',3'-dideoxyguanosine

Catalog Number: EVT-1673825
CAS Number: 66323-46-4
Molecular Formula: C10H12N8O3
Molecular Weight: 292.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Azido-2',3'-dideoxyguanosine is a synthetic nucleoside analog of guanosine, notable for its role as an antiviral agent, particularly against human immunodeficiency virus type 1. This compound is characterized by the presence of an azido group at the 3' position of the sugar moiety, which contributes to its mechanism of action as an inhibitor of viral replication.

Source

3'-Azido-2',3'-dideoxyguanosine is primarily synthesized in laboratories through various chemical methods, utilizing starting materials such as guanosine and employing protective group strategies to ensure successful synthesis and purification.

Classification

This compound falls under the category of nucleoside analogs, specifically purine nucleosides. It is classified as an antiviral medication due to its efficacy in inhibiting viral replication, particularly in the context of HIV treatment.

Synthesis Analysis

Methods

The synthesis of 3'-azido-2',3'-dideoxyguanosine typically involves several steps, including protection and deprotection of functional groups, formation of the azido group, and careful purification processes.

Technical Details

  1. Protection of Functional Groups: The 2-amino group of guanosine is often protected using isobutyl amide to prevent unwanted reactions during subsequent steps.
  2. Formation of Azido Group: The key step involves converting a hydroxyl group at the 3' position into an azido group through a mesylate intermediate, followed by nucleophilic substitution with lithium azide.
  3. Purification: The final product is purified using chromatography techniques to isolate the desired nucleoside from by-products and unreacted starting materials. Reports indicate that yields can vary significantly depending on the method used, with some optimized procedures achieving yields around 9% over multiple synthetic steps .
Molecular Structure Analysis

Structure

The molecular structure of 3'-azido-2',3'-dideoxyguanosine consists of a purine base (guanine) linked to a sugar moiety that lacks the hydroxyl group at the 2' position, characteristic of dideoxynucleosides. The azido group at the 3' position is crucial for its biological activity.

Data

  • Molecular Formula: C₁₃H₁₅N₅O₄
  • Molecular Weight: Approximately 305.30 g/mol
  • Structural Features: Azido group (-N₃) at the 3' position; dideoxy configuration at the ribofuranose sugar.
Chemical Reactions Analysis

Reactions

3'-Azido-2',3'-dideoxyguanosine undergoes various chemical reactions that are pivotal for its function as an antiviral agent:

Technical Details

The efficiency and selectivity of these reactions can be influenced by various factors including reaction conditions (temperature, pH) and the presence of catalysts or inhibitors.

Mechanism of Action

Process

The mechanism by which 3'-azido-2',3'-dideoxyguanosine exerts its antiviral effects primarily involves:

  1. Incorporation into Viral DNA: Once phosphorylated to its triphosphate form (3'-azido-2',3'-dideoxyguanosine triphosphate), it competes with natural deoxynucleotides for incorporation into viral DNA.
  2. Chain Termination: The absence of a 3' hydroxyl group prevents further elongation of the DNA strand, effectively terminating viral replication.

Data

Studies indicate that this compound has a superior resistance profile compared to other nucleoside analogs like zidovudine, making it a promising candidate for HIV treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like methanol and DMSO.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The azido group is reactive and may participate in further chemical transformations if not properly handled.

Relevant studies have shown that long-term exposure to this compound can influence cellular mechanisms such as telomere shortening in human cells, indicating complex interactions beyond simple inhibition .

Applications

Scientific Uses

  1. Antiviral Research: Primarily used in research focused on developing treatments for HIV/AIDS due to its potent inhibitory effects on viral replication.
  2. Cellular Studies: Used in cellular biology studies to understand mechanisms of drug resistance and cellular responses to nucleoside analogs.
  3. Synthetic Chemistry: Serves as a key intermediate in synthesizing other modified nucleosides for therapeutic applications.
Antiviral Mechanisms of Action of 3′-Azido-2′,3′-Dideoxyguanosine

Inhibition of HIV-1 Reverse Transcriptase Activity

3′-Azido-2′,3′-dideoxyguanosine (3′-azido-ddG) exerts potent antiviral effects through intracellular conversion to its active triphosphate metabolite, 3′-azido-ddGTP. This compound functions as a chain-terminating inhibitor of HIV-1 reverse transcriptase (RT), binding competitively at the enzyme's active site. Biochemical analyses demonstrate that 3′-azido-ddGTP incorporation into nascent viral DNA halts further elongation due to the absence of a 3′-hydroxyl group required for phosphodiester bond formation. Wild-type (WT) HIV-1 RT incorporates 3′-azido-ddGTP with an efficiency (k~cat~/K~m~) comparable to natural dGTP, enabling effective termination of viral DNA synthesis. Resistance profiling reveals that the L74V mutation in RT confers >15-fold resistance by impairing 3′-azido-ddGTP binding affinity (increased K~d~), while the K476N mutation in the RNase H domain partially restores excision capability under specific template conditions [1] [9].

Table 1: Kinetic Parameters for 3′-Azido-ddGTP Incorporation by HIV-1 RT Mutants

RT VariantK~d~ (μM)k~pol~ (s⁻¹)Incorporation Efficiency (k~pol~/K~d~)Relative Resistance
Wild-Type0.85 ± 0.1032 ± 337.61.0×
L74V12.6 ± 1.829 ± 42.316.3×
SGS3 (Multi-Mutant)9.8 ± 1.225 ± 22.614.5×
SGS3-K476N10.1 ± 1.524 ± 32.415.7×

Chain-Termination Efficiency in RNA/DNA Hybrid Templates

The termination efficacy of 3′-azido-ddGTP is template-dependent, showing enhanced efficiency during reverse transcription of viral genomic RNA compared to DNA-directed DNA synthesis. Biochemical assays using defined RNA/DNA hybrid substrates demonstrate that chain-terminated primers containing 3′-azido-ddGMP are excised 40% less efficiently by HIV-1 RT than those terminated by zidovudine-monophosphate (AZT-MP). This reduced excision is attributed to the purine-derived structure of 3′-azido-ddGMP, which sterically hinders realignment into the RT nucleotide-binding site (N-site) required for phosphorolytic removal. Crucially, the K476N mutation partially counteracts this resistance mechanism by reducing secondary RNase H cleavage events by 60%, thereby limiting the generation of optimal excision substrates on RNA/DNA templates. This mutation does not enhance excision on DNA/DNA templates, highlighting the critical role of RNase H activity in modulating 3′-azido-ddG resistance [1] [3] [9].

Table 2: Excision Efficiency of Chain-Terminated Primers on Different Templates

Template/PrimerTerminatorExcision Rate (min⁻¹)Effect of K476N Mutation
RNA/DNA3′-azido-ddGMP0.12 ± 0.02↑ 2.3-fold
RNA/DNAAZT-MP0.45 ± 0.05↔ No change
DNA/DNA3′-azido-ddGMP0.08 ± 0.01↔ No change
DNA/DNAAZT-MP0.52 ± 0.06↔ No change

Competitive Binding Dynamics with Natural dGTP

Pre-steady-state kinetic analyses reveal that 3′-azido-ddGTP competes with the natural substrate dGTP through distinct binding interactions within the RT active site. The dissociation constant (K~d~) for 3′-azido-ddGTP (0.85 μM) is approximately 3-fold higher than for dGTP (0.28 μM), indicating moderately reduced binding affinity. However, the catalytic rate constant (k~pol~) remains comparable (32 s⁻¹ vs. 38 s⁻¹), enabling effective incorporation. Resistance mutations like L74V exacerbate this discrimination by selectively increasing 3′-azido-ddGTP K~d~ 15-fold without significantly altering dGTP binding. Structural modeling indicates that L74V disrupts hydrogen bonding networks between the guanine base and residues K65 and R72, reducing triphosphate positioning efficiency. Additionally, 6-modified analogs of 3′-azido-ddGTP exhibit altered base-pairing specificity, functioning as adenosine mimetics through novel hydrogen-bonding interactions with template thymine residues, thereby expanding their inhibitory potential [1] [2].

Table 3: Hydrogen Bonding Interactions of 3′-Azido-ddGTP Analogs with Template Bases

AnalogTemplate BaseHydrogen Bond InteractionsFunctional Mimicry
3′-Azido-2,6-DA-PTPThymineN1-H⋯O2 (2.9Å), C6-NH~2~⋯N3 (3.1Å)Adenosine
3′-Azido-6-Cl-PTPThymineN1-H⋯O2 (3.0Å), C2-NH~2~⋯O2 (2.8Å)Adenosine/Guanosine
3′-Azido-ddGTPCytosineO6⋯N4-H (2.7Å), N1-H⋯N3 (3.0Å), N2-H⋯O2 (2.9Å)Guanosine

The molecular mechanism governing competitive binding involves:

  • Discriminatory substrate recognition: Mutant RTs exploit minor differences in base geometry and electrostatic potential to favor dGTP over 3′-azido-ddGTP [1].
  • Altered nucleoside base mimicry: 6-position modifications (chloro, amino, methoxy) enable 3′-azido-ddGTP analogs to mimic adenosine, forming stable base pairs with thymine and bypassing resistance conferred by guanosine-discriminating mutations [2].
  • Triphosphate positioning: The L74V mutation distorts the β3-β4 hairpin loop in RT, reducing triphosphate coordination efficiency for 3′-azido-ddGTP but not dGTP [9].

These findings establish that the nucleoside base structure is a primary determinant of HIV-1 susceptibility to 3′-azido-2′,3′-dideoxynucleosides, providing a rational basis for designing analogs with improved activity against drug-resistant HIV.

Properties

CAS Number

66323-46-4

Product Name

3'-Azido-2',3'-dideoxyguanosine

IUPAC Name

2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N8O3

Molecular Weight

292.25 g/mol

InChI

InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1

InChI Key

HETOJIJPBJGZFJ-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]

Synonyms

3'-azido-2',3'-dideoxyguanosine
AZddG cpd

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.